Locust Bean Gum (Technical Grade)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

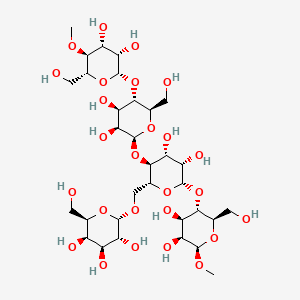

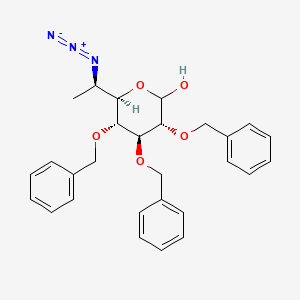

. It is a galactomannan polysaccharide composed of galactose and mannose units. Locust bean gum is widely used in the food industry as a thickening and gelling agent due to its ability to form viscous solutions and gels when hydrated .

Preparation Methods

Synthetic Routes and Reaction Conditions

Locust bean gum is not synthesized chemically but is extracted from the seeds of the carob tree. The extraction process involves several steps:

Kibbling: The carob pods are kibbled to separate the seeds from the pulp.

Dehusking: The seeds are treated with acid or heat to remove their skins.

Splitting and Milling: The deskinned seeds are split and gently milled to separate the brittle germ from the robust endosperm.

Endosperm Milling: The endosperm is further milled to produce the final locust bean gum powder.

Industrial Production Methods

In industrial settings, locust bean gum can also be extracted using water. The seeds are processed to remove the husk, followed by splitting, milling, filtering, clarifying, grading, and packaging . This method ensures a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Locust bean gum undergoes several types of chemical reactions, including:

Hydration: When mixed with water, locust bean gum forms hydrogen bonds, creating a sol that can be converted into a gel.

Synergistic Reactions: Locust bean gum exhibits synergistic effects with other hydrocolloids like xanthan gum and carrageenan, enhancing viscosity and gelling properties.

Common Reagents and Conditions

Water: Essential for hydration and gel formation.

Sodium Borate: Converts locust bean gum sol into a gel.

Major Products Formed

Scientific Research Applications

Locust bean gum has a wide range of scientific research applications:

Food Industry: Used as a thickening and gelling agent in dairy products, desserts, and pet foods.

Biopharmaceuticals: Used in drug delivery systems and as encapsulation materials.

Industrial Applications: Employed in paper making, textiles, and cosmetics for its thickening properties.

Mechanism of Action

Locust bean gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, creating a viscous solution or gel . This property allows it to slow the absorption of carbohydrates, resulting in a gradual rise in blood sugar levels after eating . Additionally, its high fiber content aids in digestion and provides various health benefits .

Comparison with Similar Compounds

Locust bean gum is often compared to other galactomannans such as guar gum and tara gum:

Guar Gum: Similar in structure but has a higher galactose to mannose ratio.

Tara Gum: Also a galactomannan but with different rheological properties.

Xanthan Gum: Not a galactomannan but often used in combination with locust bean gum to enhance gelling properties.

Locust bean gum is unique due to its specific ratio of galactose to mannose units and its ability to synergize with other hydrocolloids to form gels and enhance viscosity .

Properties

Molecular Formula |

C32H56O26 |

|---|---|

Molecular Weight |

856.8 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-[(2S,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H56O26/c1-48-24-9(4-34)53-30(21(45)15(24)39)56-26-11(6-36)54-31(22(46)17(26)41)58-27-12(7-50-29-19(43)14(38)13(37)8(3-33)51-29)55-32(23(47)18(27)42)57-25-10(5-35)52-28(49-2)20(44)16(25)40/h8-47H,3-7H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27-,28-,29+,30+,31+,32+/m1/s1 |

InChI Key |

XSAYQAFHUIZACQ-HWXNRSJLSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)OC)CO)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CO)CO |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC)CO)COC5C(C(C(C(O5)CO)O)O)O)CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)

![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)

![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)